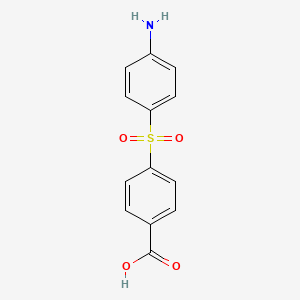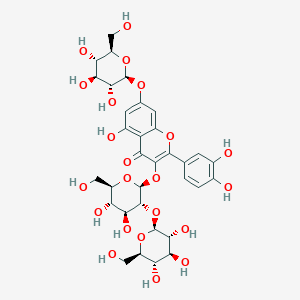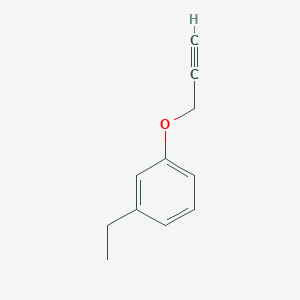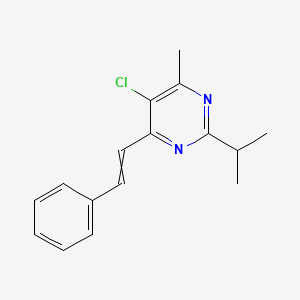
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom, a methyl group, a phenylethenyl group, and a propan-2-yl group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylpyrimidine and styrene.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chlorine atom and other substituents can influence its electronic properties and reactivity.
相似化合物的比较
Similar Compounds
5-Chloro-4-methyl-2-propan-2-ylpyrimidine: Lacks the phenylethenyl group, which may result in different biological activities.
4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the chlorine atom, potentially altering its reactivity and binding properties.
5-Chloro-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group, which may affect its steric and electronic characteristics.
Uniqueness
The presence of the chlorine atom, methyl group, phenylethenyl group, and propan-2-yl group in 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine makes it unique
属性
分子式 |
C16H17ClN2 |
|---|---|
分子量 |
272.77 g/mol |
IUPAC 名称 |
5-chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17ClN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI 键 |
KABALDQFQVGBFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


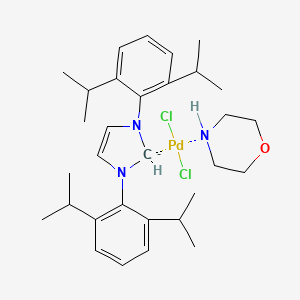

![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
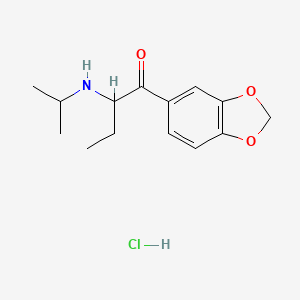

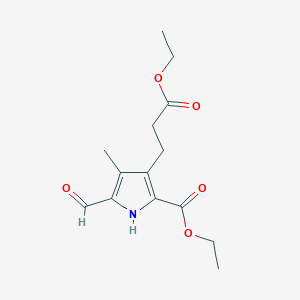

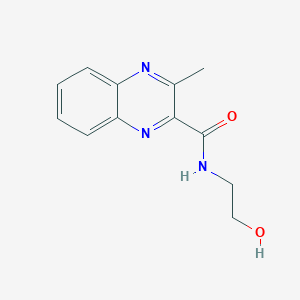
![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)


